N,N,p,p-Tetramethylphosphinic amide
Description
N,N,p,p-Tetramethylphosphinic amide is a phosphorus(V) compound characterized by a central phosphorus atom bonded to two methyl groups (P-methyl), two methylamino groups (N-methyl), and an oxygen atom (P=O). This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, catalysis, and organic synthesis. The methyl substituents on both phosphorus and nitrogen atoms enhance steric bulk while reducing basicity compared to non-methylated analogs, which influences its reactivity in nucleophilic and catalytic processes .
Properties
CAS No. |
50663-05-3 |
|---|---|
Molecular Formula |
C4H12NOP |
Molecular Weight |
121.12 g/mol |
IUPAC Name |
N-dimethylphosphoryl-N-methylmethanamine |
InChI |
InChI=1S/C4H12NOP/c1-5(2)7(3,4)6/h1-4H3 |
InChI Key |
HULKTRNALMGDES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,p,p-Tetramethylphosphinic amide typically involves the reaction of a phosphinic acid derivative with an amine. One common method is the reaction of tetramethylphosphinic chloride with ammonia or a primary amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N,p,p-Tetramethylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The methyl groups attached to the phosphorus atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphinic acid derivatives, while reduction results in the formation of amines .
Scientific Research Applications
N,N,p,p-Tetramethylphosphinic amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism by which N,N,p,p-Tetramethylphosphinic amide exerts its effects involves the interaction of the phosphinic amide group with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, affecting the structure and function of proteins .
Comparison with Similar Compounds
Phosphinic amides share a general structure of R₂P(O)NR'₂, where variations in R and R' substituents significantly alter their physical, chemical, and catalytic properties. Below is a detailed comparison of N,N,p,p-Tetramethylphosphinic amide with structurally related compounds:
Structural and Steric Comparisons
Key Observations :
- Steric Effects : Bulky substituents (e.g., phenyl, isopropyl) increase the Tolman cone angle, reducing reactivity toward sterically hindered substrates. This compound’s smaller cone angle (~170°) suggests moderate steric hindrance, enabling broader substrate compatibility .
- Electronic Effects: Electron-donating groups (e.g., 4-(dimethylamino)phenyl) enhance ligand donor strength in catalysis, whereas methyl groups reduce basicity, favoring specific coordination environments .
Reactivity and Catalytic Performance
Key Observations :
- Catalysis: Bulky, electron-rich phosphinic amides (e.g., 4-(dimethylamino)phenyl derivatives) outperform smaller analogs in cross-coupling reactions due to balanced steric and electronic profiles .
- Biological Activity : Hybrid phosphonic-phosphinic structures (e.g., compound 3 in ) show enhanced bioactivity compared to purely alkylated phosphinic amides .
Key Observations :
- Methylated phosphinic amides exhibit superior hydrolytic stability compared to aryl-substituted analogs, making them suitable for aqueous-phase reactions .
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